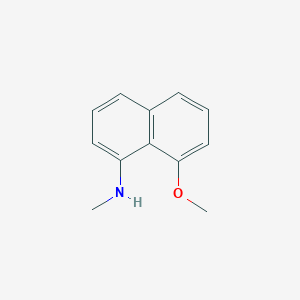
Ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate, also known as EMEQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMEQ is a quinoxaline derivative that has been synthesized via different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
Ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate acts as an antagonist of the NMDA receptor, which is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. This compound binds to the receptor and blocks the ion channel, preventing the influx of calcium ions and the subsequent activation of downstream signaling pathways. This mechanism of action has potential therapeutic implications for the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the biochemical and physiological processes in the brain. By blocking the NMDA receptor, this compound can modulate the release of neurotransmitters, such as glutamate and dopamine, which play important roles in synaptic plasticity and memory formation. This compound has also been shown to have anti-inflammatory effects, which may have implications for the treatment of neuroinflammatory disorders.
Advantages and Limitations for Lab Experiments
Ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate has several advantages for use in lab experiments, including its potency and selectivity for the NMDA receptor. However, this compound also has limitations, including its low solubility and potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using this compound.
Future Directions
There are several potential future directions for research on Ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate. One direction is the development of new drugs based on the this compound scaffold for the treatment of neurological disorders. Another direction is the investigation of the effects of this compound on other ion channels and receptors in the brain. Additionally, the potential use of this compound in the synthesis of new materials for electronic and optoelectronic applications is an area of interest. Further research in these areas could lead to significant advancements in the fields of neuroscience, drug discovery, and material science.
Synthesis Methods
Ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate can be synthesized using different methods, including the reaction of 2-amino-3-carbethoxyquinoxaline with 2-methoxyethylamine in the presence of a catalyst. Another method involves the reaction of 2,3-dichloroquinoxaline with 2-methoxyethylamine followed by the reaction with ethyl chloroformate. The synthesis of this compound is important as it provides a basis for further research into its properties and potential applications.
Scientific Research Applications
Ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate has been studied for its potential applications in various fields, including neuroscience, drug discovery, and material science. In neuroscience, this compound has been shown to act as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. This compound has also been studied for its potential use in drug discovery as a scaffold for the development of new drugs. Additionally, this compound has been used in the synthesis of new materials, such as conducting polymers.
Properties
IUPAC Name |
ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-20-14(18)12-13(15-8-9-19-2)17-11-7-5-4-6-10(11)16-12/h4-7H,3,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQLRARPDVANSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B7464711.png)



![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)


![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)


![Methyl 3-[4-[(2-chloroacetyl)amino]phenyl]propanoate](/img/structure/B7464784.png)

